
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)-acetamide
Übersicht
Beschreibung
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)-acetamide, or NAMPA, is an organic compound with a wide range of applications in the laboratory and in scientific research. This compound is synthesized through a condensation reaction between 5-amino-2-methoxyphenylacetic acid and 4-methoxyphenylacetic acid, and is used for its unique properties, such as its ability to act as a proton donor or acceptor, its ability to bind to other organic compounds, and its ability to act as a catalyst in certain reactions. NAMPA has been used in a variety of scientific research applications, including drug design, biochemistry, and molecular biology.
Wissenschaftliche Forschungsanwendungen
Catalytic Hydrogenation and Synthesis
This compound is structurally related to intermediates used in the synthesis of dyes and pharmaceuticals. For instance, compounds with similar structures have been synthesized through catalytic hydrogenation processes for producing azo disperse dyes. Such processes involve novel catalysts like Pd/C with high activity, selectivity, and stability, offering green chemistry solutions by reducing the need for harsh reducing agents like iron powder (Zhang Qun-feng, 2008).
Neuroprotective Agents
Compounds bearing resemblance to "N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)-acetamide" have been explored for their potential neuroprotective activities. For instance, derivatives of kynurenamines, which are structurally related, have been investigated as neural nitric oxide synthase inhibitors due to their potential in offering neuroprotection, highlighting the significance of such compounds in developing treatments for neurological disorders (A. Entrena et al., 2005).
Imaging Probe Development
Similar compounds have been labeled for use as imaging probes in positron emission tomography (PET) studies, particularly for targeting 5-HT2A receptors. These efforts underscore the application of such compounds in neuroimaging and the study of neurological diseases, although the effectiveness of these compounds as PET ligands can vary based on their ability to penetrate the blood-brain barrier and bind specifically to target receptors (J. Prabhakaran et al., 2006).
Pharmacological Activity in Polymers
The structural motifs found in "N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)-acetamide" are also present in compounds used to develop polymers with pharmacological activity. These polymers are synthesized to carry pharmacologically active moieties, such as non-steroidal anti-inflammatory and analgesic compounds, showcasing the utility of such compounds in creating materials with inherent biological activity (J. S. Román & A. Gallardo, 1992).
Analgesic Compound Development
The chemical framework of "N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)-acetamide" is similar to that of compounds studied for their analgesic properties. For instance, derivatives of AM404, a metabolite of paracetamol, have been synthesized and evaluated for their interaction with cannabinoid receptors, highlighting the analgesic potential of such compounds (C. Sinning et al., 2008).
Eigenschaften
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-13-6-3-11(4-7-13)9-16(19)18-14-10-12(17)5-8-15(14)21-2/h3-8,10H,9,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYSWSAGEHPVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



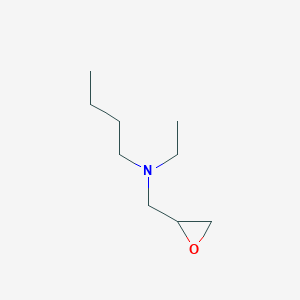

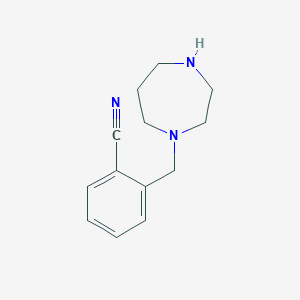
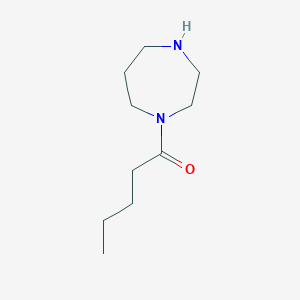
![2-[(3-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072202.png)

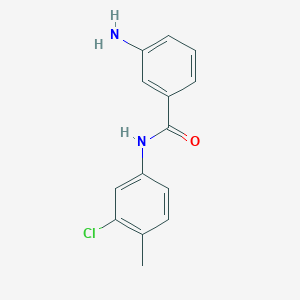
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072215.png)
![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B3072221.png)

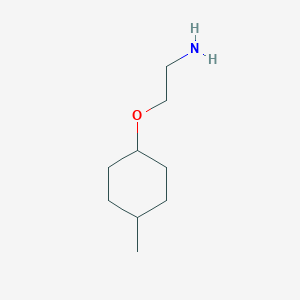


![3-([Methyl(propan-2-yl)amino]methyl)aniline](/img/structure/B3072281.png)